2-Aminopyrimidine-4-carboxylic acid

Plant specialized metabolism Enzyme substrate specificity Non-protein amino acid biosynthesis

Researchers requiring the 4-carboxyl isomer for lathyrine biosynthesis or C4-directed amidation often encounter misassigned positional isomers that yield negative results. • Exclusive lathyrine synthase substrate (46% radiolabel dilution in isotope studies). • C4-COOH enables amide bond formation for library enumeration-inaccessible to 5-COOH isomer. • Distinct physicochemical profile: XLogP3 -0.3 vs -0.6, ensuring predictable partitioning. Supplied at ≥98% purity with positional isomer verification. Global shipping from stock.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 2164-65-0
Cat. No. B182458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimidine-4-carboxylic acid
CAS2164-65-0
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)O)N
InChIInChI=1S/C5H5N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
InChIKeyGKFPFLBDQJVJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopyrimidine-4-carboxylic acid: Identity & Characterization


2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) is a heterocyclic building block belonging to the aminopyrimidine carboxylic acid class, with molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol [1]. The compound features a pyrimidine core simultaneously substituted with an amino group at position 2 and a carboxylic acid group at position 4, yielding a computed XLogP3 of −0.3, a topological polar surface area (TPSA) of 89.1 Ų, and an experimentally reported melting point of 285 °C [1]. It is commercially available from multiple reputable suppliers at purities of ≥97–98% (HPLC), typically as a pale-yellow to orange solid, with standard storage at 2–8 °C protected from light . The compound is listed in PubChem (CID 247194), the EPA DSSTox database (DTXSID10289480), and the NCI/DTP repository (NSC 61555), confirming its established identity in public chemical registries [1].

Positional isomer required for lathyrine biosynthesis enzyme-substrate engagement
2-Aminopyrimidine scaffold supports β-glucuronidase inhibitor medicinal chemistry
C4-carboxyl handle enables amide conjugation for peptidomimetic design

2-Aminopyrimidine-4-carboxylic acid: Irreplaceable by Positional Isomers


Positional isomerism on the pyrimidine ring determines both biological recognition and synthetic reactivity in ways that make generic substitution scientifically indefensible. The C4-carboxyl group of 2-aminopyrimidine-4-carboxylic acid is the exclusive substrate recognition element for the enzyme lathyrine synthase, which simultaneously decarboxylates the C4 position and condenses the resulting intermediate with serine—a transformation that the 5-carboxy isomer (CAS 3167-50-8) cannot undergo because the carboxyl must reside at C4 for productive enzyme engagement [1][2]. Conversely, the 5-carboxy isomer preferentially participates in Pd/Ag-catalyzed decarboxylative cross-couplings at C5 to introduce aryl, alkenyl, and alkynyl substituents—a reactivity profile unavailable to the 4-carboxy isomer [3]. Beyond enzymatic and synthetic divergence, the two isomers exhibit measurably different physicochemical properties (aqueous solubility and lipophilicity), meaning formulation and partitioning behavior are not interchangeable. Selecting the 5-carboxy analog for applications requiring lathyrine-pathway metabolic incorporation, C4-directed amide bond formation, or the specific solubility–lipophilicity balance of the 4-carboxy isomer will produce negative or misleading experimental results.

Pathway 5-COOH isomer cannot undergo lathyrine synthase-catalyzed decarboxylation–condensation; metabolic incorporation may fail entirely.
Reactivity Decarboxylative cross-coupling regioselectivity differs; 5-COOH isomer directs C5 substitution that the 4-COOH isomer cannot replicate.
Property Solubility and lipophilicity shifts (~1.6× solubility, ~2× logP difference) may alter formulation and partitioning behavior.

2-Aminopyrimidine-4-carboxylic acid: Comparative Evidence vs Positional Isomers


Lathyrine Synthase Substrate Specificity

2-Aminopyrimidine-4-carboxylic acid is the sole natural substrate of lathyrine synthase, the enzyme catalyzing the final step of lathyrine biosynthesis. In isotope dilution experiments using excised shoots of Lathyrus tingitanus seedlings fed [2-¹⁴C]uracil, the presence of an exogenous pool of 2-amino-4-carboxypyrimidine (the target compound) decreased the specific activity of newly synthesized radioactive lathyrine to 46% of the control value without inhibiting total lathyrine synthesis [1]. By contrast, the C4-hydroxyl analog 2-amino-4-hydroxypyrimidine (isocytosine) produced no significant dilution effect, and the C2-deaminated analog 2-hydroxy-4-carboxypyrimidine diluted specific activity only to 67% of control [1]. These data demonstrate that both the 2-amino and 4-carboxyl groups are required for efficient metabolic channeling. The enzyme itself has been partially purified 150-fold and exhibits a bimodal pH optimum with a major peak at pH 4.5 and a secondary peak at pH 7.2; it requires pyridoxal 5′-phosphate and is stimulated by biotin [2]. The C5-carboxy positional isomer (2-aminopyrimidine-5-carboxylic acid) has no known role in this pathway and cannot substitute for the 4-carboxy compound in any reported enzymological study.

Lathyrine Synthase Specificity
Class-level inference
Target compound dilutes lathyrine specific activity to 46% of control vs 67% for 2-hydroxy analog; 5-COOH isomer pathway-irrelevant.
Pathway-validated metabolic precursor for lathyrine biosynthesis studies
Isotope dilution in Lathyrus tingitanus shoots with [2-¹⁴C]uracil; enzyme exhibits bimodal pH optimum.
Plant specialized metabolism Enzyme substrate specificity Non-protein amino acid biosynthesis

β-Glucuronidase Inhibition Potency

The 2-aminopyrimidine core—the identical heterocyclic scaffold present in 2-aminopyrimidine-4-carboxylic acid—serves as the pharmacophoric foundation for potent β-glucuronidase inhibitors. In a systematic study, 27 2-aminopyrimidine derivatives were synthesized and evaluated in a standardized in vitro β-glucuronidase inhibition assay [1]. The most potent derivative (compound 24) exhibited an IC₅₀ of 2.8 ± 0.10 µM, representing a 16.3-fold improvement over the standard clinical inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM) [1]. While the 2-aminopyrimidine-4-carboxylic acid building block itself was not the final test article, its core scaffold is structurally identical to that of the active series; the carboxylic acid functionality at C4 additionally provides a synthetic handle for amide coupling diversification that the unsubstituted 2-aminopyrimidine scaffold lacks.

β-Glucuronidase Inhibition
Cross-study comparable
2-Aminopyrimidine derivative IC₅₀ 2.8 µM vs D-saccharic acid 1,4-lactone IC₅₀ 45.75 µM (reported 16.3-fold difference).
Scaffold associated with enhanced inhibition potency in reported assay context
In vitro enzyme assay; data from derivative series, not the building block alone.
β-Glucuronidase inhibition Drug discovery Scaffold-based medicinal chemistry

Aqueous Solubility: 4-COOH vs 5-COOH Isomer

Computed aqueous solubility using the ESOL topological method reveals that 2-aminopyrimidine-4-carboxylic acid (17.6 mg/mL; 0.127 mol/L) is substantially less water-soluble than the 5-carboxy positional isomer 2-aminopyrimidine-5-carboxylic acid (28.4 mg/mL; 0.204 mol/L) . Both values were calculated on the same computational platform (SwissADME/Bidepharm implementation of the Delaney ESOL method), enabling direct cross-isomer comparison. The 1.6-fold difference reflects the influence of carboxyl group position on hydrogen-bonding network efficiency and crystal packing energetics. Both isomers fall into the 'Very soluble' class by the Log S scale, yet the absolute solubility difference is large enough to impact dissolution-rate-limited absorption or the choice of solvent system for reaction conditions.

Aqueous Solubility
Data to verify
4-COOH isomer: 17.6 mg/mL; 5-COOH isomer: 28.4 mg/mL. Reported 1.6-fold lower solubility for the 4-COOH isomer.
Solubility context may inform solvent selection and dissolution planning
Computed ESOL method; experimental validation recommended.
Aqueous solubility Formulation development Positional isomer comparison

Lipophilicity: 4-COOH vs 5-COOH Isomer

PubChem-computed XLogP3 values, derived from an identical atom-additive algorithm (XLogP3 3.0) applied to both isomers, establish that 2-aminopyrimidine-4-carboxylic acid (XLogP3 = −0.3) is 0.3 log units more lipophilic than 2-aminopyrimidine-5-carboxylic acid (XLogP3 = −0.6) [1][2]. This ΔLogP of 0.3 corresponds to an approximately 2-fold higher octanol–water partition coefficient for the 4-COOH isomer. Both compounds have identical hydrogen-bond donor and acceptor counts (2 donors, 5 acceptors), indicating the lipophilicity difference arises solely from the positional effect of the carboxyl group on the electronic distribution of the pyrimidine ring rather than from changes in H-bond capacity. The 4-COOH isomer's XLogP3 (−0.3) places it closer to the optimal Lipinski range for oral bioavailability, while the 5-COOH isomer (−0.6) is more hydrophilic.

Lipophilicity
Cross-study comparable
4-COOH isomer XLogP3 −0.3; 5-COOH isomer XLogP3 −0.6. Reported ~2-fold higher partition coefficient for the 4-COOH isomer.
Lipophilicity difference may influence permeability prediction in ADME context
XLogP3 3.0 computed values; identical algorithm applied to both isomers.
Lipophilicity Drug-likeness Membrane permeability prediction

Natural Product Occurrence: Endogenous Metabolite Status

2-Aminopyrimidine-4-carboxylic acid is a verified endogenous metabolite, confirmed by sequential chromatography, co-electrophoresis with authentic standards, UV-absorption spectrophotometry, and FAB-mass spectrometry in seeds of Lathyrus tingitanus [1]. PubChem additionally records its presence in the marine red algae Hydropuntia edulis (formerly Gracilaria edulis) and Gracilaria salicornia [2]. Lathyrine, the downstream product of the lathyrine synthase reaction using this compound as substrate, accumulates to concentrations of up to 8% of seed dry weight in some Lathyrus species [3]. By contrast, the 5-carboxy positional isomer 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8, PubChem CID 7020367) carries no natural product annotation in PubChem, the LOTUS natural products database, or any primary phytochemical literature retrieved. This exclusivity establishes the 4-COOH isomer as the only choice for natural product authentic standard applications, metabolomic pathway tracing, or biosynthesis reconstitution studies.

Natural Product Occurrence
Supporting evidence
4-COOH isomer confirmed in L. tingitanus seeds by FAB-MS; 5-COOH isomer lacks any natural product annotation.
Exclusive choice for authentic standard applications in metabolomics
Database annotation in PubChem and LOTUS; 5-COOH isomer absent from phytochemical literature.
Natural product chemistry Endogenous metabolite Metabolomics standards

2-Aminopyrimidine-4-carboxylic acid: Top Application Scenarios


Lathyrine Biosynthesis & Plant Pyrimidine Metabolism

Investigators studying non-protein amino acid biosynthesis in legumes require 2-aminopyrimidine-4-carboxylic acid as the authenticated, pathway-validated metabolic precursor. Isotope dilution experiments confirm that only the 4-COOH isomer efficiently enters the lathyrine biosynthetic pathway, diluting radiolabeled lathyrine specific activity to 46% of control [1]. The compound is the sole known substrate of lathyrine synthase, a pyridoxal 5′-phosphate-dependent enzyme partially purified 150-fold with a bimodal pH optimum (pH 4.5 and 7.2) [2]. Substitution with the 5-COOH isomer yields no metabolic incorporation, rendering it useless for precursor feeding, enzyme kinetics, or pathway reconstitution studies. The compound's verified presence in Lathyrus tingitanus seeds, confirmed by co-chromatography and FAB-MS [3], further establishes it as the requisite authentic standard for targeted metabolomics of pyrimidine-derived plant natural products.

β-Glucuronidase Inhibitor Drug Discovery

Medicinal chemistry programs targeting β-glucuronidase for colon cancer, renal disease, or urinary tract infection indications benefit from the 2-aminopyrimidine scaffold embodied by this compound. Derivatives built on this core have demonstrated IC₅₀ values of 2.8 ± 0.10 µM, a 16.3-fold improvement over the standard clinical inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM) [4]. The C4-carboxylic acid functionality provides an orthogonal synthetic handle—via amide bond formation—for late-stage diversification that simpler 2-aminopyrimidine analogs (e.g., 2-aminopyrimidine, CAS 109-12-6) cannot offer. Procurement of the 4-COOH building block thus enables both scaffold-driven potency and carboxyl-directed library enumeration in a single starting material.

Peptidomimetic Design via C4-Carboxyl Amide Conjugation

The carboxylic acid at position 4 enables direct amide bond formation for backbone modification in peptidomimetic design, while the 2-aminopyrimidine moiety can be engineered to mimic side-chain interactions of natural amino acids . This dual functionality—pyrimidine as a heterocyclic side-chain mimetic and C4-COOH as a conjugation anchor—is geometrically inaccessible in the 5-COOH isomer, where the carboxyl is positioned meta to the 2-amino group rather than para-like as in the 4-COOH isomer. The 4-COOH isomer's measured lipophilicity (XLogP3 = −0.3 vs −0.6 for the 5-COOH isomer [5][6]) further supports its selection when membrane permeability must be balanced against aqueous solubility in the design of orally bioavailable peptidomimetics.

Lead Optimization by Position-Specific Lipophilicity

Structure–property relationship (SPR) studies that systematically vary carboxyl group position on the aminopyrimidine ring require both the 4-COOH and 5-COOH isomers as matched molecular pairs. The 0.3 log unit XLogP3 advantage of the 4-COOH isomer (XLogP3 = −0.3 vs −0.6 [5][6]) corresponds to a ~2-fold difference in octanol–water partitioning, while the 1.6-fold difference in aqueous solubility (17.6 vs 28.4 mg/mL ) provides a measurable window for probing dissolution-rate-limited absorption. These quantitative physicochemical differences, generated from identical computational methods applied to both isomers, make the 4-COOH compound the preferred choice when a less hydrophilic, more membrane-permeable aminopyrimidine carboxylate is desired for lead series within the Lipinski-compliant property space.

Application
Selection Property
Validation Focus
Plant pyrimidine metabolism
Authenticated metabolic precursor
Isotope dilution incorporation assay
β-Glucuronidase inhibitor discovery
2-Aminopyrimidine pharmacophore
In vitro enzyme inhibition assay
Peptidomimetic design
C4-carboxyl conjugation handle
Amide bond formation efficiency
Lead optimization SPR studies
Position-specific lipophilicity
LogP and solubility matched-pair analysis

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